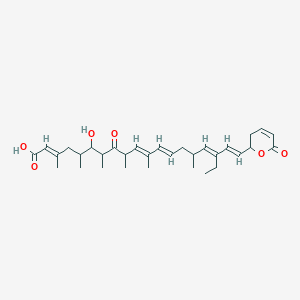

Anguinomycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anguinomycin B is a natural product that belongs to the ansamycin family of antibiotics. This compound was first isolated from Streptomyces sp. in 1971. Anguinomycin B is a potent inhibitor of RNA polymerase and has been shown to exhibit anticancer activity against a variety of cancer cell lines.

Aplicaciones Científicas De Investigación

Inhibition of Nucleocytoplasmic Transport

Anguinomycin B, a polyketide natural product, has been identified as an inhibitor of the nuclear export receptor CRM1. This inhibition leads to the shutdown of CRM1-mediated nuclear protein export, impacting cellular processes at concentrations above 10 nM. This discovery was highlighted in studies that synthesized analogues of anguinomycin and leptomycin B (LMB), finding that even simpler alpha, beta-unsaturated lactone analogues retain most of the biological activity of anguinomycin B. The structural basis for this inhibition was explored through modeling the transport inhibitors into X-ray crystal structures, emphasizing the crucial points for successful and strong biological action of anguinomycin B and LMB (Bonazzi et al., 2010).

Potent Inhibitor of Protein Export from the Nucleus

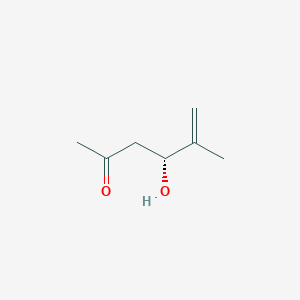

Immunofluorescence assays have shown that anguinomycin C, closely related to anguinomycin B, acts as a potent inhibitor of protein export from the nucleus. The total synthesis of this antitumor natural product incorporated techniques like a Cr-catalyzed enantioselective hetero-Diels–Alder reaction, demonstrating its effectiveness in inhibiting tumor cell activities (Bonazzi et al., 2007).

Covalent Conjugation and Hydrolysis by CRM1

Research on Leptomycin B and related inhibitors, including Anguinomycin A and Ratjadone A, has unveiled a unique mechanism of inhibition involving covalent conjugation and CRM1-mediated hydrolysis of the natural products’ lactone rings. This mechanism, part of the nuclear export inhibition process, highlights the dynamic and multifaceted interactions of these compounds with biological systems (Sun et al., 2013).

Antitumor Antibiotic Characteristics

Anguinomycins, including anguinomycin B, belong to the leptomycin family of antitumor antibiotics. These compounds are known for their selective targeting of retinoblastoma tumor suppressor protein (pRb) inactivated cancer cells, inducing growth arrest in normal cells. The unique configuration and synthesis of these compounds have been a subject of extensive study, shedding light on their potential as antitumor agents (Bonazzi, 2009).

Synthetic Reduction and Optimization of Bioderived Compounds

A computational study compared the pharmacological attributes of Anguinomycin D and its synthetic fragment, SB640, revealing that SB640 showed improved pharmacological properties with minimal toxicities and off-target activities. This research indicates the potential of structurally reducing natural compounds like anguinomycin B to develop more effective therapeutic agents (Olotu et al., 2018).

Propiedades

Número CAS |

111278-00-3 |

|---|---|

Nombre del producto |

Anguinomycin B |

Fórmula molecular |

C32H46O6 |

Peso molecular |

526.7 g/mol |

Nombre IUPAC |

(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-8-27(15-16-28-13-10-14-30(35)38-28)19-22(3)12-9-11-21(2)17-24(5)31(36)26(7)32(37)25(6)18-23(4)20-29(33)34/h9-11,14-17,19-20,22,24-26,28,32,37H,8,12-13,18H2,1-7H3,(H,33,34)/b11-9+,16-15+,21-17+,23-20+,27-19+ |

Clave InChI |

QLEZOSIKJQCEQI-MVGWMUTRSA-N |

SMILES isomérico |

CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1CC=CC(=O)O1 |

SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |

SMILES canónico |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |

Sinónimos |

anguinomycin B |

Origen del producto |

United States |

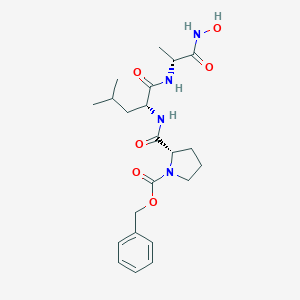

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)

![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)